tert-Butyl ethyl3-hydroxypropylcarbamate

Description

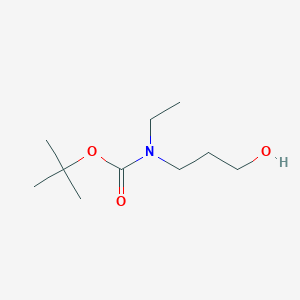

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-ethyl-N-(3-hydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-11(7-6-8-12)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZRRDGESNRYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving N Ethyl N 3 Hydroxypropyl Tert Butyl Carbamate Scaffolds

Enzymatic Biotransformation Pathways of tert-Butyl Carbamate (B1207046) Derivatives

The metabolic fate of xenobiotics, including those containing tert-butyl carbamate scaffolds, is a critical area of investigation in medicinal chemistry and drug development. The enzymatic machinery of the body, primarily the cytochrome P450 (CYP450) superfamily of enzymes, plays a pivotal role in the biotransformation of these compounds. These reactions can significantly impact the pharmacokinetic and pharmacodynamic properties of the parent molecule. Understanding these enzymatic pathways is crucial for designing molecules with improved metabolic stability and desired therapeutic profiles.

Cytochrome P450-Mediated Hydroxylation and Dealkylation

The tert-butyl carbamate moiety and its associated alkyl substituents are susceptible to oxidative metabolism catalyzed by cytochrome P450 enzymes. The primary routes of biotransformation for scaffolds like tert-Butyl ethyl(3-hydroxypropyl)carbamate involve hydroxylation and dealkylation reactions. These processes are initiated by the abstraction of a hydrogen atom or an electron from the substrate by the highly reactive iron-oxo species within the CYP450 active site. nih.govresearchgate.net

Hydroxylation:

Hydroxylation can occur at various positions on the N-ethyl-N-(3-hydroxypropyl)-tert-butyl carbamate scaffold. The regioselectivity of this reaction is influenced by the specific CYP450 isoform involved and the accessibility of the C-H bonds within the substrate. nih.govnih.gov Potential sites for hydroxylation include the ethyl group and the propyl chain. Hydroxylation of the propyl chain can occur at the α, β, or γ carbons, leading to the formation of diol metabolites. For instance, hydroxylation at the carbon adjacent to the nitrogen (α-carbon) on the ethyl or propyl group would be a primary metabolic step.

Dealkylation:

N-dealkylation is a common metabolic pathway for compounds containing N-alkyl groups and is frequently mediated by CYP450 enzymes. researchgate.netnih.govencyclopedia.pubnih.gov For tert-Butyl ethyl(3-hydroxypropyl)carbamate, both the ethyl and the 3-hydroxypropyl groups are subject to dealkylation. The process is typically initiated by the CYP450-catalyzed hydroxylation of the carbon atom attached to the nitrogen (the α-carbon). encyclopedia.pubnih.gov

The resulting carbinolamine intermediate is unstable and spontaneously decomposes, leading to the cleavage of the carbon-nitrogen bond. encyclopedia.pubnih.gov In the case of N-deethylation, this would result in the formation of tert-butyl (3-hydroxypropyl)carbamate and acetaldehyde (B116499). Similarly, N-depropylation would yield tert-butyl ethylcarbamate and 3-hydroxypropanal. The relative rates of de-ethylation versus de-propylation would depend on the specific CYP450 isozymes involved and the steric and electronic properties of the substrate. nih.gov

The tert-butyl group itself is generally more resistant to metabolic oxidation compared to linear alkyl groups due to the absence of α-hydrogens and the strength of the C-H bonds. nih.gov However, oxidation of a methyl group on the tert-butyl moiety can occur, leading to the formation of a hydroxymethyl derivative, which can be further oxidized to a carboxylic acid. nih.gov

A summary of potential metabolic transformations is presented in the table below.

| Transformation | Potential Metabolite(s) |

| N-De-ethylation | tert-Butyl (3-hydroxypropyl)carbamate, Acetaldehyde |

| N-De-propylation | tert-Butyl ethylcarbamate, 3-Hydroxypropanal |

| Propyl Chain Hydroxylation | Diol derivatives of the parent compound |

| tert-Butyl Group Oxidation | Hydroxymethyl and carboxylic acid derivatives |

Strategies for Enhancing Metabolic Stability of tert-Butyl Scaffolds

Given the susceptibility of tert-butyl carbamate derivatives to CYP450-mediated metabolism, various strategies can be employed to enhance their metabolic stability. These approaches aim to block or reduce the rate of oxidative transformations, thereby prolonging the half-life and improving the bioavailability of the parent compound.

Steric Hindrance:

Introducing bulky groups near metabolically labile sites can sterically hinder the approach and binding of the substrate to the CYP450 active site. For the tert-Butyl ethyl(3-hydroxypropyl)carbamate scaffold, this could involve the incorporation of substituents on the ethyl or propyl chains. However, such modifications must be carefully considered to avoid negatively impacting the desired biological activity of the molecule.

Electronic Effects:

The metabolic stability of a molecule can be modulated by altering its electronic properties. The introduction of electron-withdrawing groups can decrease the electron density at sites prone to oxidation, making them less susceptible to CYP450-catalyzed reactions. researchgate.netrsc.org For example, the replacement of hydrogen atoms with fluorine (fluorination) at strategic positions on the alkyl chains can increase the strength of the C-H bonds, making them more resistant to abstraction by CYP450.

Scaffold Hopping and Isosteric Replacement:

In some cases, replacing a metabolically labile portion of the scaffold with a more stable isostere can be an effective strategy. researchgate.netrsc.org This involves substituting a group with another that has similar steric and electronic properties but is less prone to metabolism. For instance, if the propyl chain is found to be a primary site of metabolism, it could potentially be replaced with a more rigid or less oxidizable linker, provided this change is tolerated by the biological target.

Deuteration:

The replacement of hydrogen with its heavier isotope, deuterium, at a metabolically labile position can slow down the rate of C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This is because the greater mass of deuterium results in a lower vibrational frequency of the C-D bond, requiring more energy for its cleavage. This strategy has been successfully used to improve the metabolic stability of various drugs.

A summary of these strategies is provided in the table below.

| Strategy | Approach | Rationale |

| Steric Hindrance | Introduction of bulky groups near metabolic hot spots. | Physically blocks access of CYP450 enzymes. |

| Electronic Modification | Incorporation of electron-withdrawing groups (e.g., fluorine). | Reduces the susceptibility of C-H bonds to oxidation. researchgate.netrsc.org |

| Scaffold Hopping | Replacement of a labile moiety with a stable isostere. | Maintains biological activity while improving metabolic profile. researchgate.netrsc.org |

| Deuteration | Substitution of hydrogen with deuterium at labile positions. | Slows the rate of C-H bond cleavage due to the kinetic isotope effect. |

Sophisticated Structural Elucidation and Spectroscopic Characterization

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of tert-Butyl ethyl(3-hydroxypropyl)carbamate are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment within the molecule. Based on the known spectral data for tert-butyl (3-aminopropyl)carbamate, the following assignments can be extrapolated.

Table 1: Predicted ¹H NMR Spectral Data for tert-Butyl ethyl(3-hydroxypropyl)carbamate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -CH₂-OH |

| ~3.30 | q | 2H | -N-CH₂-CH₃ |

| ~3.25 | t | 2H | Boc-N-CH₂- |

| ~1.70 | p | 2H | -CH₂-CH₂-CH₂- |

| ~1.45 | s | 9H | -C(CH₃)₃ |

| ~1.15 | t | 3H | -N-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for tert-Butyl ethyl(3-hydroxypropyl)carbamate

| Chemical Shift (δ) ppm | Assignment |

| ~157 | C=O (carbamate) |

| ~80 | -C(CH₃)₃ |

| ~60 | -CH₂-OH |

| ~45 | -N-CH₂-CH₃ |

| ~40 | Boc-N-CH₂- |

| ~32 | -CH₂-CH₂-CH₂- |

| ~28 | -C(CH₃)₃ |

| ~14 | -N-CH₂-CH₃ |

The conformational landscape of carbamates is influenced by the partial double bond character of the N-C(O) bond, which can lead to the existence of cis and trans isomers. The presence of bulky substituents on the nitrogen and oxygen atoms can influence the rotational barrier and the preferred conformation. In N,N-disubstituted carbamates, the steric hindrance between the substituents plays a significant role in determining the conformational equilibrium. For tert-Butyl ethyl(3-hydroxypropyl)carbamate, the ethyl and 3-hydroxypropyl groups on the nitrogen atom will influence the rotational barrier around the N-C(O) bond. Variable temperature NMR studies could be employed to probe the dynamics of this rotation and to determine the relative populations of any existing conformers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of tert-Butyl ethyl(3-hydroxypropyl)carbamate is expected to show strong absorptions corresponding to the O-H, C-H, C=O, and C-N bonds.

Table 3: Predicted IR and Raman Vibrational Frequencies for tert-Butyl ethyl(3-hydroxypropyl)carbamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (hydroxyl) |

| 2975-2850 | Strong | C-H stretch (aliphatic) |

| 1690-1650 | Strong | C=O stretch (carbamate) |

| 1250-1150 | Strong | C-O stretch (ester) |

| 1150-1050 | Medium | C-N stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For tert-Butyl ethyl(3-hydroxypropyl)carbamate (C₁₀H₂₁NO₃, Molecular Weight: 203.28 g/mol ), the mass spectrum would exhibit a molecular ion peak (M⁺) under appropriate ionization conditions.

The fragmentation of carbamates is well-documented and typically involves cleavages at the carbamate (B1207046) functionality. Common fragmentation pathways for tert-butyl carbamates include the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then decarboxylate (loss of CO₂, 44 Da). Other fragmentations can occur along the alkyl chains.

Table 4: Predicted Key Mass Spectral Fragments for tert-Butyl ethyl(3-hydroxypropyl)carbamate

| m/z | Proposed Fragment |

| 203 | [M]⁺ |

| 147 | [M - C₄H₈]⁺ |

| 102 | [M - C₄H₈ - CO₂H]⁺ |

| 101 | [M - C₄H₈ - CO₂]⁺ |

| 57 | [C₄H₉]⁺ |

Advanced X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While a crystal structure for tert-Butyl ethyl(3-hydroxypropyl)carbamate has not been reported, studies on other N,N-disubstituted carbamates have shown that the carbamate group is generally planar. The solid-state conformation would be influenced by intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which could lead to the formation of extended networks. A successful crystallographic analysis would provide invaluable data on the molecular geometry and intermolecular packing forces.

Microscopic Techniques for Morphological and Aggregation Studies (e.g., Atomic Force Microscopy)

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can be used to study the morphology and self-assembly of molecules on a substrate. While there are no specific AFM studies on tert-Butyl ethyl(3-hydroxypropyl)carbamate, this technique could be employed to investigate its aggregation behavior. For instance, by depositing the compound onto a suitable surface, such as mica or silicon, from a solution, it might be possible to observe the formation of self-assembled monolayers or other ordered structures. AFM could provide insights into the packing and organization of the molecules at the nanoscale, which is crucial for understanding its properties in thin films and at interfaces. The presence of both a polar hydroxyl group and a nonpolar tert-butyl group could lead to interesting self-assembly phenomena.

Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data

In the absence of extensive empirical spectroscopic data for tert-butyl ethyl(3-hydroxypropyl)carbamate, computational spectroscopy emerges as a pivotal tool for its structural elucidation and the prediction of its spectral characteristics. By employing quantum mechanical calculations, specifically Density Functional Theory (DFT), it is possible to generate highly accurate theoretical spectra that can guide future experimental work and aid in the interpretation of any forthcoming empirical data. This section details the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the title compound, derived from established theoretical models.

Theoretical Framework:

The predictions presented herein are based on computational methods that have proven effective for the analysis of related carbamate structures. Methodologies such as DFT with the B3LYP functional and a 6-31G(d) or higher basis set are commonly utilized for geometry optimization and subsequent spectroscopic predictions. For NMR chemical shift calculations, the Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach. It is important to note that the accuracy of these predictions is contingent on the computational level of theory and the consideration of solvent effects, which can influence molecular conformation and electronic environments. The data presented in the following tables are theoretical predictions and should be regarded as such until validated by experimental evidence.

Predicted ¹H NMR Spectrum:

The proton NMR (¹H NMR) spectrum is a powerful tool for identifying the chemical environment of hydrogen atoms within a molecule. The predicted chemical shifts for tert-butyl ethyl(3-hydroxypropyl)carbamate are detailed in Table 1. These values are calculated relative to a standard reference, typically tetramethylsilane (TMS).

Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts for tert-Butyl ethyl(3-hydroxypropyl)carbamate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Ha | 3.55 - 3.70 | Triplet | 2H |

| Hb | 3.25 - 3.40 | Quartet | 2H |

| Hc | 3.10 - 3.25 | Triplet | 2H |

| Hd | 1.65 - 1.80 | Quintet | 2H |

| He | 1.40 - 1.50 | Singlet | 9H |

| Hf | 1.05 - 1.20 | Triplet | 3H |

| OH | 2.50 - 4.50 (variable) | Broad Singlet | 1H |

Interpretation of Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum reveals distinct signals for each proton environment in tert-butyl ethyl(3-hydroxypropyl)carbamate. The methylene protons adjacent to the hydroxyl group (Ha) are expected to appear as a triplet in the downfield region due to deshielding by the electronegative oxygen atom. Similarly, the methylene protons of the ethyl group adjacent to the nitrogen atom (Hb) are predicted to be a quartet, coupled to the neighboring methyl protons. The methylene group attached to the carbamate nitrogen (Hc) is anticipated to be a triplet. The central methylene group of the propyl chain (Hd) is predicted as a quintet due to coupling with its four neighboring protons. The nine protons of the tert-butyl group (He) are magnetically equivalent and are therefore expected to produce a sharp singlet, which is a characteristic feature of this functional group. The methyl protons of the ethyl group (Hf) are predicted to be a triplet. The chemical shift of the hydroxyl proton (OH) is highly variable and dependent on factors such as solvent, concentration, and temperature, and is thus predicted to appear as a broad singlet over a wide range.

Predicted ¹³C NMR Spectrum:

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in a molecule. The predicted chemical shifts for tert-butyl ethyl(3-hydroxypropyl)carbamate are presented in Table 2.

Interactive Data Table 2: Predicted ¹³C NMR Chemical Shifts for tert-Butyl ethyl(3-hydroxypropyl)carbamate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | 155.0 - 157.0 |

| C2 (O-C(CH₃)₃) | 79.0 - 81.0 |

| C3 (N-CH₂) | 48.0 - 50.0 |

| C4 (N-CH₂CH₃) | 42.0 - 44.0 |

| C5 (CH₂-OH) | 59.0 - 61.0 |

| C6 (CH₂-CH₂OH) | 32.0 - 34.0 |

| C7 (C(CH₃)₃) | 28.0 - 29.0 |

| C8 (CH₂-CH₃) | 14.0 - 16.0 |

Interpretation of Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The carbonyl carbon of the carbamate group (C1) is expected to be the most downfield signal due to the strong deshielding effect of the two adjacent oxygen and nitrogen atoms. The quaternary carbon of the tert-butyl group (C2) is also significantly downfield. The methylene carbons attached to the nitrogen (C3 and C4) and the oxygen of the hydroxyl group (C5) are predicted to appear in the mid-field region. The remaining aliphatic carbons (C6, C7, and C8) are expected in the upfield region of the spectrum.

Predicted Infrared (IR) Spectrum:

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The predicted key vibrational frequencies for tert-butyl ethyl(3-hydroxypropyl)carbamate are listed in Table 3.

Interactive Data Table 3: Predicted Key IR Vibrational Frequencies for tert-Butyl ethyl(3-hydroxypropyl)carbamate

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (carbamate) | 1680 - 1720 | Strong |

| C-N Stretch (carbamate) | 1230 - 1280 | Medium |

| C-O Stretch (alcohol) | 1050 - 1150 | Medium to Strong |

| C-O Stretch (ester) | 1150 - 1200 | Medium to Strong |

Interpretation of Predicted IR Spectrum:

The predicted IR spectrum of tert-butyl ethyl(3-hydroxypropyl)carbamate is expected to show several characteristic absorption bands. A broad and strong band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. Multiple peaks in the 2850-3000 cm⁻¹ range are anticipated, corresponding to the C-H stretching vibrations of the aliphatic methyl and methylene groups. A very strong absorption band between 1680 and 1720 cm⁻¹ is predicted for the C=O stretching vibration of the carbamate functional group. The C-N and C-O stretching vibrations of the carbamate and alcohol moieties are expected to appear in the fingerprint region of the spectrum.

Computational spectroscopy provides a robust framework for the prediction and interpretation of the spectroscopic data for tert-butyl ethyl(3-hydroxypropyl)carbamate. The theoretically generated ¹H NMR, ¹³C NMR, and IR spectra offer a detailed and scientifically grounded preview of the compound's key spectral features. These computational insights are invaluable for guiding the synthesis and characterization of this molecule and will serve as a crucial reference for the analysis of future experimental data.

Applications in Modern Organic Synthesis and Pharmaceutical Science

Utilization as a Versatile Protecting Group for Complex Amine Substrates

In the multistep synthesis of complex molecules, particularly those intended for pharmaceutical use, the temporary masking of reactive functional groups is a critical strategy. The tert-butoxycarbonyl (Boc) group, a key feature of tert-Butyl ethyl(3-hydroxypropyl)carbamate, is one of the most widely used protecting groups for amines due to its reliability and mild removal conditions. nih.gov

The nitrogen atom of a carbamate (B1207046) is rendered significantly less nucleophilic compared to a free amine. researchgate.net This deactivation allows chemists to perform reactions on other parts of a molecule without unintended side reactions involving the amine. Protecting an amine as a carbamate enables other functional groups to undergo selective reactions with electrophiles while the protected amino group remains intact. researchgate.net The Boc group, in particular, is prized for its stability across a wide range of non-acidic reaction conditions, yet it can be readily removed with acids such as trifluoroacetic acid (TFA). nih.gov

The "tert-Butyl ethyl(3-hydroxypropyl)carbamate" structure protects a secondary amine. The presence of both an ethyl group and a 3-hydroxypropyl group on the nitrogen atom creates a specific steric and electronic environment. This makes it a specialized reagent for introducing a protected N-ethyl-3-hydroxypropylamine moiety onto a molecular scaffold. The hydroxyl group on the propyl chain offers a further point for chemical modification, allowing this building block to be incorporated into more complex structures either before or after the deprotection of the amine.

Strategic Intermediate in the Synthesis of Pharmaceutical Agents

The utility of tert-Butyl ethyl(3-hydroxypropyl)carbamate extends beyond its role as a simple protecting group; it is a valuable intermediate in the construction of active pharmaceutical ingredients (APIs). Chemical suppliers classify it as an intermediate for API synthesis, underscoring its role in the pharmaceutical manufacturing supply chain.

Structurally similar carbamates are crucial intermediates in the synthesis of novel therapeutic agents. For instance, in the development of new antimalarial drugs, a closely related analogue, tert-butyl (3-hydroxypropyl)(methyl)carbamate, was used as a key building block. nih.gov This intermediate was employed to build a side chain on an imidazoquinoline scaffold, leading to the synthesis of potent inhibitors of Plasmodium phosphatidylinositol 4-kinase IIIβ (PI4K), a key target for antimalarial therapy. nih.gov

In this synthesis, the carbamate's hydroxyl group is first activated by reacting with sodium hydride, allowing it to be coupled with the core of the drug molecule. nih.gov The Boc-protected amine is then deprotected using trifluoroacetic acid to yield the final, active compound. nih.gov This example demonstrates how the N-substituted (3-hydroxypropyl)carbamate structure provides a pre-packaged, protected fragment that can be efficiently incorporated into a late-stage synthetic route to produce a complex API.

| Intermediate | Reaction Step | Purpose | Resulting Moiety in Final Compound | Reference |

|---|---|---|---|---|

| tert-butyl (3-hydroxypropyl)(methyl)carbamate | Alkylation of a fluoro-imidazoquinoline core, followed by Boc deprotection. | To introduce the methylaminopropyloxy side chain. | Methylaminopropyloxy | nih.gov |

Lead optimization is the process in drug discovery where a promising "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, such as metabolic stability and solubility. semanticscholar.orgnih.gov The carbamate moiety, and specifically the tert-butyl carbamate group, is a powerful tool in this process. danaher.com

Medicinal chemists often use the carbamate group to replace more metabolically labile functional groups, like esters or amides, to enhance a drug candidate's stability in the body. acs.org Furthermore, the substituents on the carbamate's nitrogen and oxygen atoms can be systematically varied to probe a molecule's structure-activity relationship (SAR). nih.gov In the case of tert-Butyl ethyl(3-hydroxypropyl)carbamate, the ethyl and hydroxypropyl groups can be modified to optimize interactions with a biological target. For example, in a lead optimization campaign for novel acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, a series of carbamates were synthesized and tested to find the optimal structure for enzyme inhibition. nih.gov This iterative process of synthesis and testing allows researchers to fine-tune a molecule's properties to create a viable drug candidate. semanticscholar.org

A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. nih.govscienceopen.com This strategy is often used to improve a drug's absorption, distribution, or to reduce its toxicity. scienceopen.com The carbamate linkage is frequently used in prodrug design to mask a reactive amine functional group on a parent drug. nih.govupmbiomedicals.com

The stability of the carbamate bond can be tuned so that it remains intact until it reaches the desired physiological environment, where it can be cleaved by enzymes (like esterases) or through chemical hydrolysis to release the active amine-containing drug. acs.orgupmbiomedicals.com For example, researchers have designed prodrugs for inhibitors of Lysine-Specific Demethylase 1 (LSD1), a cancer target. By forming a carbamate with the critical amine group of the inhibitor, the drug is rendered inactive. This prodrug is designed to be activated only in the target cancer cells, releasing the potent inhibitor precisely where it is needed and minimizing side effects in healthy tissue. The tert-butyl carbamate moiety is a well-established component for such strategies, providing a reliable and cleavable masking group for the amine.

Contributions to Medicinal Chemistry and Drug Design

The carbamate group is a key structural motif found in many approved drugs and is increasingly used in the design of new therapeutic agents. acs.org Its value comes from its ability to act as a stable bioisostere for the more fragile amide bond, which is susceptible to cleavage by proteases. nih.gov

The carbamate linker contributes to a molecule's biological activity in several ways. Due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, the carbamate imposes a degree of conformational rigidity upon a molecule. nih.govacs.org This restricted rotation can lock the molecule into a specific shape that is optimal for binding to a target enzyme or receptor. nih.gov

Additionally, the carbamate functional group can participate in crucial hydrogen bonding interactions with biological targets through both its carbonyl oxygen (as a hydrogen bond acceptor) and its N-H group (as a hydrogen bond donor), if present. nih.govacs.org These interactions are fundamental to the specific recognition between a drug and its target. By strategically placing a carbamate linker within a molecule, medicinal chemists can enhance binding affinity and, consequently, the drug's potency. acs.org The ability to substitute both the nitrogen and oxygen ends of the carbamate provides a versatile platform for modulating a compound's biological and pharmacokinetic properties. nih.govacs.org

| Compound Name | Synonym / Abbreviation | CAS Number |

|---|---|---|

| tert-Butyl ethyl(3-hydroxypropyl)carbamate | N/A | 182951-96-8 |

| tert-butyl (3-hydroxypropyl)(methyl)carbamate | N/A | 138049-33-3 |

| Trifluoroacetic acid | TFA | 76-05-1 |

| Sodium hydride | NaH | 7646-69-7 |

Structural Motif in Enzyme Inhibitor Design

The carbamate functional group is a well-established pharmacophore in the design of enzyme inhibitors. Its structural resemblance to the transition state of amide bond hydrolysis allows it to act as an effective mimic, leading to the potent and often covalent inhibition of various enzymes, particularly proteases and esterases.

The core structure of tert-Butyl ethyl(3-hydroxypropyl)carbamate provides a valuable scaffold for the development of enzyme inhibitors. The carbamate moiety can interact with the active site of enzymes, such as serine hydrolases, leading to their inactivation. The general mechanism of inhibition by carbamates involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the carbamate. This results in the formation of a stable, carbamoylated enzyme, rendering it inactive. The rate of this carbamoylation and the stability of the resulting adduct can be fine-tuned by modifying the substituents on the carbamate nitrogen and oxygen.

While direct studies on tert-Butyl ethyl(3-hydroxypropyl)carbamate as an enzyme inhibitor are not extensively documented, the utility of its structural components is evident in related research. For instance, derivatives of tert-butyl (3-hydroxypropyl)carbamate have been utilized in the synthesis of novel inhibitors targeting Plasmodium phosphatidylinositol 4-kinase IIIβ, a crucial enzyme for the malaria parasite. In these designs, the hydroxypropyl carbamate portion of the molecule serves as a key building block to which various pharmacophoric fragments are attached.

The table below illustrates the key structural features of tert-Butyl ethyl(3-hydroxypropyl)carbamate and their relevance in the design of enzyme inhibitors.

| Structural Feature | Role in Enzyme Inhibitor Design |

| Carbamate Group | Acts as a transition-state analog for peptide hydrolysis, leading to covalent modification of enzyme active sites (e.g., serine hydrolases). |

| tert-Butyl Group | Provides steric bulk and lipophilicity, which can influence binding affinity and selectivity for the target enzyme. |

| Ethyl Group | Can be modified to explore structure-activity relationships and optimize binding interactions within the enzyme's active site. |

| 3-Hydroxypropyl Chain | Offers a point for further chemical modification and attachment of other pharmacophoric groups to enhance potency and selectivity. The hydroxyl group can also form hydrogen bonds with the enzyme. |

Skeletal Editing for Enhanced Chemical Diversity

Skeletal editing is an emerging strategy in medicinal chemistry that focuses on making precise modifications to the core framework of a molecule to generate novel analogs with improved properties. This approach goes beyond simple functional group modification and aims to alter the fundamental connectivity of the molecular skeleton. The structure of tert-Butyl ethyl(3-hydroxypropyl)carbamate offers several avenues for skeletal editing, enabling the generation of diverse chemical entities.

The presence of both a protected amine and a hydroxyl group allows for a range of synthetic transformations that can alter the carbon backbone. For example, the hydroxyl group can be converted into a good leaving group, facilitating intramolecular cyclization reactions to form heterocyclic structures such as azetidines or pyrrolidines after deprotection of the Boc group. The reaction conditions can be tuned to favor different ring sizes, thus providing skeletal diversity.

Furthermore, the carbamate group itself can participate in skeletal editing reactions. For instance, under specific conditions, carbamates can undergo ring-contraction reactions. While not directly demonstrated for this specific molecule, analogous transformations in other systems suggest the potential for such skeletal rearrangements.

Another approach to skeletal editing involves the cleavage and reformation of bonds within the 3-hydroxypropyl chain. For example, oxidative cleavage of the C-C bond between the carbon bearing the hydroxyl group and the adjacent carbon could yield a shorter chain aldehyde, which can then be used in various subsequent reactions to build new skeletal frameworks.

The following table outlines potential skeletal editing strategies that could be applied to tert-Butyl ethyl(3-hydroxypropyl)carbamate to generate chemical diversity.

| Skeletal Editing Strategy | Potential Outcome |

| Intramolecular Cyclization | Formation of N-heterocycles (e.g., azetidines, pyrrolidines) by converting the hydroxyl group to a leaving group and subsequent nucleophilic attack by the deprotected amine. |

| Ring-Closing Metathesis | If an alkenyl group is introduced into the molecule, ring-closing metathesis could be employed to form larger heterocyclic structures. |

| Ring Expansion/Contraction | Rearrangement reactions involving the carbamate or the propyl chain could lead to the formation of different ring systems or altered chain lengths. |

| Fragmentation and Reassembly | Cleavage of the propyl chain followed by subsequent chemical transformations to build entirely new molecular skeletons. |

Applications in Polymer and Materials Chemistry

The bifunctional nature of tert-Butyl ethyl(3-hydroxypropyl)carbamate also makes it a valuable component in the synthesis of polymers and functional materials.

Initiators for Controlled Polymerization Techniques

While not a conventional polymerization initiator in its native form, the structure of tert-Butyl ethyl(3-hydroxypropyl)carbamate can be readily modified to serve as an initiator for controlled polymerization techniques, such as ring-opening polymerization (ROP). The terminal hydroxyl group is the key functional handle for this application.

For instance, the hydroxyl group can be used to initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone. In such a process, the carbamate-containing molecule would be incorporated as one of the end groups of the resulting polymer chain. This allows for the synthesis of polymers with a protected amine at one terminus, which can be deprotected post-polymerization for further functionalization.

Furthermore, the hydroxyl group can be converted into other initiating species. For example, reaction with an alkyl halide containing a labile halogen atom (e.g., 2-bromoisobutyryl bromide) would transform the molecule into an initiator for atom transfer radical polymerization (ATRP). This would enable the synthesis of well-defined polymers with a carbamate moiety at the α-end.

The table below summarizes how tert-Butyl ethyl(3-hydroxypropyl)carbamate can be adapted for use as a polymerization initiator.

| Polymerization Technique | Modification of tert-Butyl ethyl(3-hydroxypropyl)carbamate |

| Ring-Opening Polymerization (ROP) | The native hydroxyl group can directly initiate the polymerization of cyclic esters or ethers. |

| Atom Transfer Radical Polymerization (ATRP) | The hydroxyl group can be esterified with a molecule like 2-bromoisobutyryl bromide to create an ATRP initiator. |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | The hydroxyl group can be reacted with a RAFT agent to create a macro-RAFT agent for subsequent polymerization. |

Building Blocks for Functional Polymeric Architectures

Perhaps the most significant application of tert-Butyl ethyl(3-hydroxypropyl)carbamate in polymer chemistry is its use as a bifunctional building block for the creation of functional polymeric architectures. The presence of both a hydroxyl group and a protected amine allows it to be incorporated into polymer chains through various polymerization techniques, imparting specific functionalities to the final material.

In step-growth polymerization, it can act as a monomer. For example, the hydroxyl group can react with diisocyanates to form polyurethanes, or with diacids to form polyesters. The Boc-protected amine remains pendant to the polymer backbone and can be deprotected after polymerization to yield a polymer with primary amine functionalities. These amine groups can then be used for a variety of post-polymerization modifications, such as grafting other polymer chains, attaching bioactive molecules, or modifying the material's surface properties.

In chain-growth polymerization, it can be modified to act as a functional monomer. For instance, the hydroxyl group can be esterified with acryloyl chloride or methacryloyl chloride to produce a vinyl monomer. This monomer can then be copolymerized with other vinyl monomers to introduce the protected amine functionality along the polymer chain.

The use of tert-Butyl ethyl(3-hydroxypropyl)carbamate as a building block allows for the synthesis of a wide range of functional polymers with applications in areas such as drug delivery, biomaterials, and coatings.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations can elucidate various properties, including molecular orbital energies, electron density distribution, and electrostatic potential. Such information is crucial for understanding a molecule's reactivity and spectroscopic properties.

For molecules containing functional groups similar to those in tert-Butyl ethyl 3-hydroxypropylcarbamate, quantum chemical methods can be used to predict their behavior. For instance, theoretical calculations have been applied to newly synthesized N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide to define their optimized state and predict free energy. researchgate.net Similar studies on related compounds have utilized methods like the PM6 semi-empirical method to calculate the optimized geometry and electronic absorption spectra. researchgate.net

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For example, in a study of a different molecule with a tert-butyl group, the HOMO energy was found to be -9.584 eV and the LUMO energy was 0.363 eV. researchgate.net

Table 1: Representative Data from Quantum Chemical Calculations on a Related Molecule

| Parameter | Value |

| HOMO Energy | -9.584 eV |

| LUMO Energy | 0.363 eV |

| Wavelength (λ) | 275.99 nm |

| Oscillator Strength (f) | 0.5795 |

Note: This data is from a study on N-(3,5-NI-TERT-BUTYL-2-HYDROXYPHENYL)-4-METHYLBENZENESULFONAMIDE and is presented here for illustrative purposes. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed picture of the conformational landscape of a flexible molecule like tert-Butyl ethyl 3-hydroxypropylcarbamate, revealing its preferred shapes and the energy barriers between different conformations.

Furthermore, MD simulations are invaluable for studying solvation effects, which is how the solvent influences the structure and behavior of the solute molecule. For instance, simulations can model the interactions between the carbamate (B1207046) and its surrounding water molecules, providing insights into its solubility and the stability of different conformers in an aqueous environment.

In Silico Prediction of Metabolism and Drug-Like Properties

In silico methods, which are computational approaches to predict physicochemical, pharmacokinetic, and toxicological properties, are widely used in drug discovery and development. For tert-Butyl ethyl 3-hydroxypropylcarbamate, these tools can predict its likely metabolic fate and assess its "drug-like" properties.

Software programs can predict which parts of the molecule are most susceptible to metabolism by enzymes such as the cytochrome P450 family. These predictions are based on the molecule's structure and electronic properties. For example, the presence of the ethyl and propyl groups suggests potential sites for oxidation.

Additionally, various computational models can calculate key drug-like properties, often guided by frameworks like Lipinski's Rule of Five. These properties include:

Molecular Weight: A measure of the molecule's size.

LogP: The logarithm of the partition coefficient between octanol and water, indicating lipophilicity.

Number of Hydrogen Bond Donors: The number of N-H and O-H bonds.

Number of Hydrogen Bond Acceptors: The number of nitrogen and oxygen atoms.

Table 2: Predicted Drug-Like Properties of tert-Butyl ethyl 3-hydroxypropylcarbamate

| Property | Predicted Value/Status |

| Molecular Weight | 203.28 g/mol |

| LogP | (Value would be calculated by software) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Note: The specific LogP value requires calculation using specialized software.

Docking and Molecular Interaction Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Should tert-Butyl ethyl 3-hydroxypropylcarbamate be investigated for potential biological activity, molecular docking could be employed to screen for potential protein targets. The process involves generating a three-dimensional structure of the compound and "docking" it into the binding sites of a library of known protein structures. The docking algorithm then calculates a "docking score," which estimates the binding affinity.

The results of docking studies can provide hypotheses about the mechanism of action of a compound and guide further experimental studies. For example, the carbamate and hydroxyl groups of tert-Butyl ethyl 3-hydroxypropylcarbamate would be expected to form hydrogen bonds with amino acid residues in a protein's binding site, while the tert-butyl and ethyl groups could engage in hydrophobic interactions. The molecular structure of a related compound, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, has been shown to form intermolecular hydrogen bonds that influence its crystal packing. mdpi.com This highlights the importance of such interactions in molecular recognition.

Conclusion and Future Directions in Research on N Substituted Tert Butyl Hydroxypropylcarbamates

Unaddressed Research Questions and Methodological Challenges

Despite progress in carbamate (B1207046) synthesis, several challenges and unanswered questions remain, particularly for N-substituted tert-butyl hydroxypropylcarbamates. These hurdles need to be overcome to facilitate their broader application.

Key Unaddressed Research Questions:

Stereoselectivity Control: The synthesis of chiral hydroxypropylcarbamates with high stereoselectivity remains a significant challenge. nih.gov Developing catalytic systems that can control the stereochemistry at the hydroxyl-bearing carbon is crucial for producing enantiomerically pure compounds for pharmaceutical applications.

Regioselectivity in Functionalization: The hydroxypropyl group offers a site for further functionalization. However, achieving high regioselectivity in these subsequent reactions is often difficult. Research into directing groups and selective catalysts is needed to control the modification of the hydroxyl group without affecting the carbamate moiety.

Understanding Structure-Property Relationships: A deeper understanding of how the N-substituent and the tert-butyl group influence the physicochemical properties of hydroxypropylcarbamates is required. This knowledge is essential for designing molecules with tailored characteristics for specific applications in materials science and biomedicine. acs.org

Methodological Challenges:

Green Synthesis Routes: Many traditional methods for carbamate synthesis rely on hazardous reagents like phosgene (B1210022) and its derivatives. nih.gov Developing environmentally benign and sustainable synthetic routes, such as those utilizing carbon dioxide as a C1 feedstock, is a primary objective. rsc.org However, the thermodynamic stability of CO2 presents a significant hurdle, often requiring harsh reaction conditions or highly active catalysts. nih.govresearchgate.net

Catalyst Efficiency and Reusability: While various catalysts have been developed for carbamate synthesis, their efficiency, substrate scope, and reusability often limit their practical application. nih.gov There is a need for robust and recyclable catalysts that can operate under mild conditions.

Emerging Synthetic Strategies and Catalytic Innovations

To address the aforementioned challenges, researchers are exploring innovative synthetic strategies and catalytic systems. These advancements are paving the way for more efficient, selective, and sustainable production of N-substituted tert-butyl hydroxypropylcarbamates.

Emerging Synthetic Strategies:

Continuous Flow Synthesis: Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, better reaction control, and easier scalability. beilstein-journals.org This technology is being explored for carbamate synthesis, allowing for precise control over reaction parameters and potentially reducing byproduct formation. nih.govbeilstein-journals.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalysis offers high selectivity and mild reaction conditions, making it an attractive green alternative to conventional chemical catalysis. researchgate.netnih.gov

CO2 as a C1 Feedstock: The utilization of carbon dioxide as a renewable and non-toxic C1 source for carbamate synthesis is a major focus of current research. rsc.orgnih.gov This approach aligns with the principles of green chemistry and offers a sustainable route to these valuable compounds. rsc.org

Catalytic Innovations:

A variety of innovative catalytic systems are being developed to facilitate the synthesis of carbamates with improved efficiency and selectivity.

| Catalyst Type | Description | Key Advantages |

| Organocatalysts | Metal-free catalysts, such as amidines and guanidines, have shown promise in activating CO2 and promoting carbamate formation. mdpi.com | Avoids metal contamination, often operates under milder conditions. |

| Metal-Based Catalysts | A range of metal catalysts, including those based on titanium, nickel, and tin, are being investigated for carbamate synthesis. researchgate.netrsc.orgresearchgate.net | High activity and potential for tuning selectivity through ligand design. |

| Biocatalysts | Enzymes like lipases (e.g., Candida antarctica lipase (B570770) B - CALB) and esterases are being explored for the enantioselective synthesis of carbamates. researchgate.netnih.gov | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Ionic Liquids | Ionic liquids can act as both solvents and catalysts, facilitating the reaction of CO2 with amines and alcohols. | Can enhance reaction rates and selectivity, potential for recyclability. |

Opportunities for Novel Applications in Biomedical and Material Sciences

The unique structural features of N-substituted tert-butyl hydroxypropylcarbamates, particularly the presence of both a protected amine and a hydroxyl group, open up exciting possibilities for their use in creating advanced materials and biomedical devices.

Biomedical Sciences:

Drug Delivery Systems: The biocompatibility and biodegradability of polymers derived from hydroxypropylcarbamates make them excellent candidates for drug delivery applications. uwa.edu.aujosorge.comport.ac.ukresearchgate.netnih.gov These polymers can be formulated into nanoparticles, hydrogels, or micelles to encapsulate and control the release of therapeutic agents. researchgate.netnih.gov The hydroxyl group provides a convenient handle for attaching targeting ligands or imaging agents.

Tissue Engineering: Biodegradable polyurethanes derived from these carbamates can be used to create scaffolds for tissue engineering. uwa.edu.auport.ac.ukresearchgate.netnih.gov These scaffolds can support cell growth and proliferation, eventually degrading as new tissue is formed. The mechanical properties of these materials can be tuned by altering the polymer structure. uwa.edu.au

Biocompatible Coatings: The carbamate functionality can be incorporated into polymers used for coating medical devices. These coatings can improve the biocompatibility of implants and reduce the risk of adverse reactions. port.ac.uknih.gov

Material Sciences:

Non-Isocyanate Polyurethanes (NIPUs): A significant area of research is the use of hydroxypropylcarbamates as monomers for the synthesis of non-isocyanate polyurethanes (NIPUs). researchgate.netresearchgate.netiaea.orgnorthwestern.edumdpi.com Traditional polyurethanes are synthesized from isocyanates, which are highly toxic. The NIPU route offers a safer and more sustainable alternative. researchgate.netiaea.orgnorthwestern.edu

Functional Polymers and Smart Materials: The hydroxyl group of these carbamates can be modified to introduce various functionalities into the resulting polymers. acs.orgrsc.orggoogle.commdpi.commit.educmu.edufraunhofer.de This allows for the creation of "smart" materials that can respond to external stimuli such as pH, temperature, or light. mit.edufraunhofer.demagtech.com.cn These materials have potential applications in sensors, actuators, and responsive coatings.

Sequence-Defined Polymers: The carbamate backbone is being explored for the construction of sequence-defined polymers, which are macromolecules with a precisely controlled sequence of monomers. acs.org This level of control allows for the creation of materials with highly specific and predictable properties, mimicking the complexity of biological polymers like proteins. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for tert-butyl ethyl3-hydroxypropylcarbamate, and how can side reactions be minimized?

- Answer : A common approach involves carbamate protection of amines using tert-butyl groups. For example, coupling 3-hydroxypropylamine with tert-butyl chloroformate in anhydrous dichloromethane under nitrogen, followed by ethylation of the hydroxyl group. Critical parameters include maintaining low temperatures (0–5°C) to suppress hydrolysis and using a base like triethylamine to neutralize HCl byproducts . Side reactions (e.g., over-alkylation) are mitigated by stoichiometric control and monitoring via TLC or LC-MS.

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl ethyl3-hydroxypropylcarbamate?

- Answer :

- NMR : H and C NMR identify carbamate (δ ~155 ppm for carbonyl) and tert-butyl (δ ~1.4 ppm, 9H singlet) groups. Axial vs. equatorial conformers can be resolved using dynamic low-temperature NMR, as demonstrated for similar carbamates .

- IR : Stretching bands at ~1680–1720 cm (C=O) and ~3300 cm (N–H).

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What are the critical storage and handling protocols for tert-butyl ethyl3-hydroxypropylcarbamate to ensure stability?

- Answer : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent moisture absorption and thermal decomposition. Avoid exposure to strong acids/bases or oxidizing agents, which may cleave the carbamate . Conduct stability studies under accelerated conditions (40°C/75% RH) to establish shelf life.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for tert-butyl carbamates under varying pH conditions?

- Answer : Perform kinetic studies using HPLC or UV-Vis to monitor degradation rates at specific pH values (e.g., 1–13). For example, acidic conditions may hydrolyze the carbamate to release CO and the parent amine, while basic conditions could promote β-elimination. Cross-validate with computational models (e.g., DFT) to predict reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.